Lamivudine, (+/-)-trans-

Description

Historical Context and Evolution of Lamivudine (B182088) as a Research Compound

The journey of Lamivudine began with the synthesis of a racemic mixture, BCH-189, in 1988 by Bernard Belleau at McGill University and Paul Nguyen-Ba at IAF BioChem International, Inc. wikipedia.org. This mixture contained both the plus (+) and minus (-) enantiomers of the trans-isomer of a 2',3'-dideoxy-3'-thiacytidine. Initial research revealed that this racemic mixture possessed activity against both the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). nih.gov

A pivotal moment in Lamivudine's development came with the separation of these enantiomers. nih.gov Subsequent research demonstrated that while both enantiomers exhibited antiviral properties, the (-)-enantiomer, which would later be named Lamivudine (also known as 3TC), was not only more potent against HIV-1 and HIV-2 but also showed significantly less cytotoxicity in human lymphocyte cultures. nih.govresearchgate.net This discovery was a significant breakthrough, highlighting the profound impact of stereochemistry on pharmacological activity and safety. The (+)-enantiomer, while also active, was found to be substantially more toxic. researchgate.net

This crucial finding shifted the research focus towards the pure (-)-enantiomer. The development of methods for the large-scale synthesis and resolution of Lamivudine from its racemic precursor became a key area of investigation, with techniques like cocrystal formation with chiral resolving agents such as (S)-(−)-BINOL being explored to achieve high enantiomeric purity. acs.orgresearchgate.net

Overview of Lamivudine's Significance in Antiviral Drug Discovery and Development

Lamivudine's impact on the field of antiviral drug discovery is multifaceted and profound. As a nucleoside analog reverse transcriptase inhibitor (NRTI), its mechanism of action provided a clear and effective strategy for combating retroviruses like HIV. drugbank.compatsnap.com

Mechanism of Action:

Intracellularly, Lamivudine is phosphorylated to its active 5'-triphosphate metabolite, Lamivudine triphosphate (3TC-TP). fda.govfda.gov This active form acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. wikipedia.orgdrugbank.com Structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP), 3TC-TP gets incorporated into the growing viral DNA chain. patsnap.com However, Lamivudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus halting viral replication. wikipedia.orgpatsnap.com

One of Lamivudine's key advantages, particularly of the L-(-)-enantiomer, is its selective affinity for viral reverse transcriptase over human DNA polymerases. nih.govnih.gov This selectivity is a cornerstone of its favorable research profile, as it translates to lower toxicity towards host cells.

Synergy and Combination Therapy:

Early in its development, research demonstrated that Lamivudine exhibited a synergistic effect when used in combination with other antiretroviral agents, most notably Zidovudine (B1683550) (AZT). wikipedia.org This combination not only increased the efficiency of HIV inhibition but also showed that Lamivudine could restore sensitivity to AZT in previously resistant strains. wikipedia.orgfda.gov This finding was instrumental in establishing the paradigm of combination therapy, or Highly Active Antiretroviral Therapy (HAART), which became the standard of care for HIV treatment by 1997. webmd.com

Impact on Drug Resistance Research:

The emergence of drug resistance is a significant challenge in antiviral therapy. Research into Lamivudine resistance has provided valuable insights into viral evolution and enzyme kinetics. The primary mutation associated with Lamivudine resistance is the M184V substitution in the reverse transcriptase enzyme. aidsmap.comasm.org Interestingly, while this mutation confers high-level resistance to Lamivudine, it also reduces the replicative fitness of the virus and can increase its susceptibility to other NRTIs like tenofovir. aidsmap.comasm.org This complex interplay has been a rich area of academic study, informing strategies for managing treatment failure and sequencing antiviral regimens.

The table below summarizes key research findings related to the antiviral activity of Lamivudine:

| Research Finding | Virus | Key Observation | Reference |

| Initial Antiviral Activity | HIV & HBV | The racemic mixture BCH-189 demonstrated activity against both viruses. | nih.gov |

| Enantiomer Potency | HIV-1 & HIV-2 | The (-)-enantiomer (Lamivudine) was found to be more potent than the (+)-enantiomer. | nih.gov |

| Cytotoxicity | Human Lymphocytes | The (-)-enantiomer exhibited markedly less cytotoxicity compared to the (+)-enantiomer. | nih.govresearchgate.net |

| Mechanism of Action | HIV & HBV | Inhibition of reverse transcriptase via DNA chain termination after incorporation of the triphosphate metabolite. | wikipedia.orgdrugbank.compatsnap.comfda.govfda.gov |

| Synergistic Effect | HIV | Combination with Zidovudine (AZT) showed synergistic antiretroviral activity. | wikipedia.orgfda.gov |

| Resistance Mutation | HIV | The M184V mutation in reverse transcriptase is the primary cause of resistance. | aidsmap.comasm.org |

Structure

3D Structure

Properties

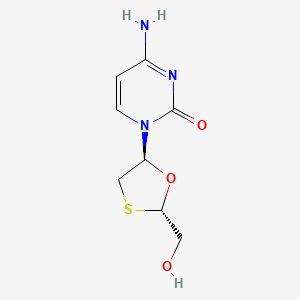

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-22-1, 136846-20-3 | |

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Lamivudine

Lamivudine (B182088) as a Nucleoside Analog and its Intracellular Activation

As a nucleoside analog of 2'-deoxy-3'-thiacytidine, lamivudine functions as a prodrug. clinpgx.org It must first be transported into the host cell and then undergo metabolic activation to exert its antiviral activity. clinpgx.orgnih.gov This activation process involves sequential phosphorylation, converting lamivudine into its pharmacologically active triphosphate form. youtube.comdrugbank.com

Phosphorylation Pathways to Lamivudine Triphosphate (3TC-TP)

Once inside the cell, lamivudine is subjected to a three-step phosphorylation cascade to become lamivudine 5'-triphosphate (3TC-TP), its active anabolite. nih.govresearchgate.net This process is initiated by intracellular kinases, which sequentially add three phosphate (B84403) groups to the lamivudine molecule. nih.gov The conversion to the triphosphate form is essential for its antiviral function, as this is the molecule that directly competes with natural nucleotides for incorporation into viral DNA. clinpgx.orgpatsnap.com The intracellular half-life of the active 3TC-TP is significantly longer than the plasma half-life of the parent drug, ranging from 10.5 to 15.5 hours in HIV-1 infected cell lines and 17 to 19 hours in HBV-infected cell lines, which allows for persistent intracellular activity. nih.govnih.gov

Role of Intracellular Kinases in Lamivudine Metabolism

The metabolic conversion of lamivudine is catalyzed by a series of host cell kinases. clinpgx.orgresearchgate.net Each step of the phosphorylation is facilitated by a specific enzyme:

Lamivudine to Lamivudine Monophosphate (3TC-MP): This initial and crucial step is catalyzed by deoxycytidine kinase. clinpgx.orgasm.org

3TC-MP to Lamivudine Diphosphate (B83284) (3TC-DP): The second phosphorylation is carried out by cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase. clinpgx.org

3TC-DP to Lamivudine Triphosphate (3TC-TP): The final step to the active form is catalyzed by 3'-phosphoglycerate kinase or nucleoside diphosphate kinase. clinpgx.org

The conversion of the diphosphate to the triphosphate form is considered the rate-limiting step in this pathway and is a saturable enzymatic process. clinpgx.orgnih.gov

Table 1: Key Intracellular Kinases in Lamivudine Activation

| Phosphorylation Step | Precursor | Product | Catalyzing Kinase(s) |

| First Phosphorylation | Lamivudine (3TC) | Lamivudine Monophosphate (3TC-MP) | Deoxycytidine kinase |

| Second Phosphorylation | 3TC-MP | Lamivudine Diphosphate (3TC-DP) | Cytidine monophosphate/deoxycytidine monophosphate kinase |

| Third Phosphorylation | 3TC-DP | Lamivudine Triphosphate (3TC-TP) | 3'-phosphoglycerate kinase, Nucleoside diphosphate kinase |

Identification and Role of Lamivudine Monophosphate (3TC-MP) and Diphosphate Intermediates

During the activation process, lamivudine monophosphate (3TC-MP) and lamivudine diphosphate (3TC-DP) are formed as essential intermediates. clinpgx.orgnih.gov Studies in HepG2 cells have shown that after a 24-hour incubation period, these metabolites are present in significant quantities. nih.gov 3TC-DP was identified as the most abundant metabolite, constituting approximately 45% of the detected lamivudine metabolites. nih.gov 3TC-MP accounted for about 32%, and the active 3TC-TP represented around 15%. nih.gov Both the monophosphate and triphosphate forms are recognized as inhibitors of viral DNA synthesis. nih.gov

Table 2: Relative Abundance of Lamivudine Metabolites in HepG2 Cells

| Metabolite | Abbreviation | Relative Abundance (%) |

| Lamivudine Monophosphate | 3TC-MP | ~32% |

| Lamivudine Diphosphate | 3TC-DP | ~45% |

| Lamivudine Triphosphate | 3TC-TP | ~15% |

Inhibition of Viral Reverse Transcriptase and DNA Polymerase

The antiviral activity of lamivudine is a direct result of the action of its active triphosphate metabolite, 3TC-TP, on viral polymerases. drugbank.comnih.gov

Competitive Inhibition of HIV-1 and HIV-2 Reverse Transcriptase

In the context of Human Immunodeficiency Virus (HIV) infection, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. nih.govpatsnap.com 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the HIV-1 and HIV-2 RT. clinpgx.orgpatsnap.com Upon incorporation into the growing viral DNA chain, lamivudine acts as a chain terminator. drugbank.compatsnap.com This is because the lamivudine molecule lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation, thereby halting viral DNA synthesis. drugbank.compatsnap.com Mutations at residue 184 of the reverse transcriptase can cause high-level resistance by creating steric hindrance that perturbs the binding of 3TC-TP. pnas.orgnih.govnih.gov

Inhibition of Hepatitis B Virus (HBV) Polymerase

Lamivudine's mechanism against Hepatitis B Virus (HBV) is analogous to its action against HIV. patsnap.com It targets the HBV polymerase, an enzyme with reverse transcriptase activity. patsnap.comasm.org The active 3TC-TP metabolite competitively inhibits the HBV polymerase by competing with the natural substrate dCTP. patsnap.comasm.org Its incorporation into the nascent viral DNA strand results in the termination of the elongating chain, which effectively stops HBV replication. patsnap.comasm.orgselleckchem.com The principal target within the HBV polymerase is the highly conserved YMDD catalytic motif located in domain C of the enzyme. researchgate.netasm.org

Mechanism of DNA Chain Termination

Lamivudine, a synthetic nucleoside analogue of cytidine, exerts its antiviral effect by acting as a potent inhibitor of viral DNA synthesis. wikipedia.orgdrugbank.com Following administration, lamivudine is transported into host cells where it undergoes intracellular phosphorylation by kinases to its active triphosphate metabolite, lamivudine triphosphate (L-TP). drugbank.comnih.govpatsnap.com This active form is structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP). patsnap.com

The core mechanism of action involves the termination of the growing viral DNA chain. drugbank.com During viral replication, enzymes such as human immunodeficiency virus (HIV) reverse transcriptase or hepatitis B virus (HBV) polymerase are responsible for synthesizing viral DNA. wikipedia.orgpatsnap.com Lamivudine triphosphate competitively inhibits these viral polymerases by competing with the natural substrate, dCTP, for incorporation into the nascent DNA strand. nih.govpatsnap.com

Once the viral polymerase incorporates lamivudine triphosphate into the DNA chain, synthesis is halted. patsnap.com This is because lamivudine is a dideoxynucleoside, meaning it lacks the crucial 3'-hydroxyl (-OH) group that is present in natural nucleosides. wikipedia.orgpatsnap.com The 3'-OH group is essential for the formation of a 5' to 3' phosphodiester bond, which links one nucleotide to the next in the elongating DNA chain. wikipedia.orgpatsnap.com The absence of this group in the incorporated lamivudine molecule makes further chain elongation impossible, resulting in premature termination of viral DNA synthesis and effectively suppressing viral replication. wikipedia.orgdrugbank.com

Pharmacological Investigations of Lamivudine

Intracellular Pharmacokinetics and Pharmacodynamics

The therapeutic efficacy of Lamivudine (B182088) is contingent upon its intracellular conversion to an active metabolite. Understanding the processes that govern its entry into target cells, its subsequent metabolic activation, and its persistence within the intracellular environment is critical to elucidating its pharmacological profile.

Lamivudine enters target cells through a combination of passive diffusion and active transport mechanisms. clinpgx.orgjscimedcentral.com The primary active transport is facilitated by uptake transporters, including members of the solute carrier (SLC) family, such as SLC22A1, SLC22A2, and SLC22A3. clinpgx.org The human organic cation transporter 1 (hOCT1), encoded by the SLC22A1 gene, has been identified as a key transporter responsible for its uptake into target cells. nih.gov The involvement of these transporters indicates a specific and potentially saturable mechanism for cellular entry, which can influence the rate and extent of intracellular drug accumulation.

Once inside the cell, Lamivudine, a synthetic nucleoside analogue, undergoes a series of phosphorylation steps, catalyzed by intracellular kinases, to form its pharmacologically active 5'-triphosphate metabolite, Lamivudine triphosphate (3TC-TP or L-TP). nih.govdrugbank.comviivexchange.comnih.gov This active moiety acts as a competitive inhibitor of viral reverse transcriptase and is incorporated into the viral DNA chain, leading to its termination. clinpgx.orgwikipedia.org

A crucial aspect of Lamivudine's effectiveness is the prolonged intracellular half-life of 3TC-TP, which is significantly longer than the plasma half-life of the parent drug. nih.gov This extended persistence allows the active metabolite to remain in the cell and exert its antiviral effect long after plasma concentrations of Lamivudine have declined. nih.gov Research has reported varying intracellular half-lives for 3TC-TP, reflecting differences in cell types and study methodologies.

Table 1: Reported Intracellular Half-Life of Lamivudine Triphosphate (3TC-TP)

| Cell Type/Condition | Reported Half-Life (hours) | Source(s) |

| HIV-1 Infected Cells | 10.5 to 15.5 | viivexchange.comnih.gov |

| HBV Infected Cell Lines | 17 to 19 | nih.gov |

| HIV-Infected Adolescents | 17.7 | nih.gov |

| General (in vitro) | 17.5 | researchgate.net |

The intracellular concentration of the active 3TC-TP can be influenced by several factors, leading to significant pharmacological variability among individuals. nih.gov This interindividual variability is observed in the processes of cellular transport and metabolism. nih.gov Population models have demonstrated substantial differences in the cellular kinetics of Lamivudine, with coefficients of variation for model parameters reported to be as high as 47% to 87%. nih.gov

The type of viral infection may also play a role, as evidenced by the different intracellular half-lives of 3TC-TP observed in HIV-1 versus HBV-infected cell lines. nih.gov Furthermore, pharmacokinetic modeling suggests that the kinetics of 3TC-TP accumulation and steady-state achievement differ between cell populations, such as peripheral blood mononuclear cells (PBMCs) and seminal mononuclear cells (SMCs). nih.gov In one study, it was predicted that 3TC-TP would reach steady-state conditions in PBMCs within 3 days, whereas it would take up to 2 weeks to achieve steady-state in SMCs. nih.gov

Quantitative modeling has been employed to better understand the complex intracellular disposition of Lamivudine. A modeling strategy that links ex vivo laboratory data from peripheral blood mononuclear cells (PBMCs) with clinical data from patients has provided key insights. nih.gov These models show that the phosphorylation of Lamivudine is a saturable process within clinically relevant concentration ranges. nih.gov

The models also indicate a rapid equilibrium between the monophosphate and diphosphate (B83284) forms, as well as between the diphosphate and triphosphate forms. nih.gov Interestingly, these quantitative analyses suggest that the active metabolite, 3TC-TP, is recycled back to Lamivudine monophosphate through a yet-to-be-fully-characterized metabolic pathway. nih.gov Population pharmacokinetic (PK) models have been developed to simultaneously describe the concentrations of the parent drug and its intracellular metabolites in various biological compartments, including blood, semen, PBMCs, and SMCs, providing a comprehensive view of the drug's metabolic pathway. nih.gov

Systemic Disposition and Elimination Research

Following administration, Lamivudine undergoes systemic absorption and distribution, which are key determinants of its delivery to target cells throughout the body.

Lamivudine is characterized by rapid absorption following oral administration. drugbank.comnih.govclinpgx.org Peak serum concentrations are typically reached between 0.5 and 1.5 hours post-dose. nih.govnih.govclinpgx.org The absolute bioavailability of the drug is high, though it differs between adult and pediatric populations. In adults, bioavailability is approximately 82% to 87%. nih.govdrugbank.comclinpgx.org

Table 2: Systemic Bioavailability of Lamivudine

| Population | Absolute Bioavailability (%) | Time to Peak Concentration (Tmax) (hours) | Effect of Food on Absorption | Source(s) |

| Adults | 82 - 87% | 0.5 - 1.5 | Slows rate of absorption, no significant change in total exposure (AUC) | nih.govdrugbank.comclinpgx.org |

| Children | ~68% | Not specified | Not specified | nih.govnih.govclinpgx.org |

Distribution Profile, Including Central Nervous System Penetration

Lamivudine exhibits a wide distribution throughout the total body fluid. drugbank.com Following intravenous administration, its apparent volume of distribution (Vd) is approximately 1.3 L/kg. drugbank.comdrugbank.comnih.gov This distribution is independent of the dose and does not correlate with body weight. nih.gov Lamivudine demonstrates less than 36% binding to plasma proteins. nih.gov

The compound readily crosses the placenta, leading to comparable concentrations in maternal serum, amniotic fluid, umbilical cord blood, and neonatal serum. drugbank.com It is also secreted into breast milk. drugbank.com

Penetration of lamivudine into the central nervous system (CNS) is considered low to modest. drugbank.com In adults, cerebrospinal fluid (CSF) concentrations are approximately 4% to 8% of the corresponding serum concentrations when measured 2 to 4 hours post-dose. drugbank.com In children, this penetration appears to be slightly higher, with CSF concentrations ranging from 9% to 17% of serum levels. drugbank.com One study noted that in postmortem brain tissue, average lamivudine concentrations were 76% of those found in the CSF, with the highest penetration ratio observed in the CSF compared to other brain regions. drugs.com In vitro models using isolated choroid plexus have also indicated low accumulation in the CSF. nih.gov Despite this limited penetration, some studies have suggested that lamivudine can be effective in reducing viral replication within the CNS. nih.gov

Lamivudine also distributes into lymphatic tissues, which are significant reservoirs for HIV. nih.gov Studies in rats have shown that after oral administration, lamivudine concentrations were significantly higher in mesenteric lymph nodes compared to other lymph nodes, with mean tissue-to-serum ratios ranging from 1.4 to 2.9. nih.gov

Table 1: Lamivudine Distribution Characteristics

| Parameter | Value | Source(s) |

|---|---|---|

| Apparent Volume of Distribution (Vd) | ~1.3 L/kg | drugbank.comdrugbank.comnih.gov |

| Plasma Protein Binding | < 36% | nih.gov |

| CSF-to-Serum Ratio (Adults) | 4% - 8% | drugbank.com |

| CSF-to-Serum Ratio (Children) | 9% - 17% | drugbank.com |

| Placental Transfer | Readily crosses | drugbank.com |

| Breast Milk Secretion | Present | drugbank.com |

Renal Excretion Mechanisms and Role of Organic Cation Transporters (OCT2, MATE1, MATE2-K)

The primary route of elimination for lamivudine is renal excretion, with approximately 70% of an oral dose being eliminated as unchanged drug in the urine. nih.gov This process is not passive; the majority of lamivudine is cleared via active tubular secretion mediated by organic cation transporters. researchgate.nethiv-druginteractions.org

Detailed investigations have identified specific transporters involved in this process. Lamivudine is a substrate for the organic cation transporter 2 (OCT2), which is located on the basolateral membrane of renal proximal tubule cells, and for the multidrug and toxin extrusion proteins MATE1 and MATE2-K, located on the apical membrane. drugbank.comdrugs.com The coordinated action of these transporters facilitates the movement of lamivudine from the blood into the tubular cells (via OCT2) and then from the cells into the urine (via MATE1 and MATE2-K). drugbank.comnatap.org Studies using transfected cell lines have confirmed that lamivudine uptake is significantly increased in cells expressing OCT2, MATE1, and MATE2-K compared to control cells. drugbank.comdrugs.com The transport mediated by MATE1 and MATE2-K is enhanced by a proton gradient. drugbank.com

Hepatic Metabolism Pathways and Metabolite Identification (Trans-Sulfoxide)

Metabolism represents a minor pathway for lamivudine elimination. researchgate.nethiv-druginteractions.org The compound does not undergo significant metabolism by the cytochrome P450 (CYP450) enzyme system. nih.gov The only known metabolite of significance in humans is the trans-sulfoxide metabolite. nih.govresearchgate.net This biotransformation is catalyzed by sulfotransferases. researchgate.nethiv-druginteractions.org

Under normal renal function, only about 5% to 10% of the parent compound is metabolized to the trans-sulfoxide form, which is pharmacologically inactive. nih.gov This metabolite is then excreted in the urine. researchgate.net In individuals with impaired renal function, the amount of the trans-sulfoxide metabolite recovered in the urine may increase, which is thought to be a consequence of the reduced renal elimination of the parent lamivudine. nih.gov Hepatic impairment does not significantly affect the pharmacokinetics of lamivudine. nih.gov

Drug-Drug Interaction Mechanisms and Their Pharmacological Basis

Interactions Affecting Lamivudine's Systemic or Intracellular Levels (e.g., Trimethoprim (B1683648), Renal Transport Inhibitors)

Given that lamivudine is primarily eliminated via active renal secretion, co-administration with drugs that inhibit the key transporters (OCT2, MATE1, MATE2-K) can lead to significant drug-drug interactions by increasing systemic exposure to lamivudine. drugbank.comnih.gov

A well-documented example is the interaction with trimethoprim, a component of the antibacterial combination trimethoprim/sulfamethoxazole. drugs.comnih.gov Trimethoprim is an inhibitor of both OCT2 and MATE transporters. hiv-druginteractions.orghiv-druginteractions.org Co-administration of trimethoprim with lamivudine results in a competitive inhibition of lamivudine's tubular secretion. drugs.com Clinical studies have quantified this effect, showing that trimethoprim can increase the lamivudine area under the plasma concentration-time curve (AUC) by approximately 43% and decrease its renal clearance by about 35%. nih.govresearchgate.net While this interaction is well-characterized, lamivudine does not appear to affect the pharmacokinetics of trimethoprim. drugs.comhiv-druginteractions.org

Table 2: Effect of Trimethoprim on Lamivudine Pharmacokinetics

| Pharmacokinetic Parameter | Change with Co-administration | Mechanism | Source(s) |

|---|---|---|---|

| Area Under the Curve (AUC) | ▲ ~43% increase | Inhibition of renal tubular secretion via OCT2 and MATE transporters | nih.govresearchgate.net |

| Renal Clearance (CLR) | ▼ ~35% decrease | Inhibition of renal tubular secretion via OCT2 and MATE transporters | nih.govresearchgate.net |

Lamivudine's Impact on the Metabolism or Disposition of Co-administered Agents (e.g., Cladribine (B1669150), Zalcitabine)

Lamivudine can also influence the pharmacological activity of other drugs, particularly those that share similar activation pathways. Both lamivudine and cladribine are prodrugs that require intracellular phosphorylation by cellular kinases to become active. nih.govresearchgate.net Lamivudine can inhibit the intracellular phosphorylation of cladribine. nih.govnih.govresearchgate.net This competition for the same activating enzymes can decrease the formation of cladribine's active metabolites, potentially rendering cladribine therapeutically inactive. drugbank.comresearchgate.net Consequently, the concomitant use of lamivudine and cladribine is not recommended. nih.gov

A similar mechanism of interaction exists with zalcitabine (B1682364). Lamivudine and zalcitabine are both cytidine (B196190) analogue nucleoside reverse transcriptase inhibitors (NRTIs) that require intracellular phosphorylation. drugs.comnih.gov Co-administration may lead to mutual inhibition of their intracellular activation, which could diminish their antiretroviral effects. drugs.com Therefore, combining these cytidine analogues in a treatment regimen is generally not advised. drugs.com

Mechanisms of Viral Resistance to Lamivudine

Genetic Basis of Resistance in HIV-1

The primary mechanism of high-level resistance to lamivudine (B182088) in HIV-1 is the selection of specific mutations at codon 184 of the reverse transcriptase (RT) gene. The most common and clinically significant of these is the M184V mutation, which involves the substitution of methionine with valine. nih.govresearchgate.netjwatch.org Another mutation, M184I (methionine to isoleucine), can also be selected, often appearing transiently before being outcompeted by the M184V variant. nih.govnih.gov The M184V mutation can confer a 100- to 1,000-fold decrease in susceptibility to lamivudine. nih.gov This high-level resistance is a result of steric hindrance, where the altered amino acid at position 184 prevents the efficient incorporation of lamivudine's active triphosphate form into the nascent viral DNA chain. mdpi.com The M184V mutation is rapidly selected in patients undergoing lamivudine therapy. nih.gov

While conferring significant drug resistance, the M184V mutation comes at a cost to the virus in terms of its replication capacity. nih.govresearchgate.net Viruses harboring the M184V mutation exhibit reduced "viral fitness," meaning they replicate less efficiently than the wild-type virus in the absence of the drug. jwatch.orgmdpi.comasm.org This reduction in fitness is attributed to the altered reverse transcriptase enzyme being less processive, meaning it is less efficient at synthesizing viral DNA. mdpi.comresearchgate.net Studies have quantified this fitness cost, showing that M184V variants are consistently 4 to 8% less fit than the wild-type virus in vivo. asm.org This diminished replication capacity is a key factor in the clinical observation that continued lamivudine therapy can still provide some virological benefit even after the emergence of the M184V mutation. jwatch.orgresearchgate.net

| Characteristic | Effect of M184V Mutation | References |

|---|---|---|

| Lamivudine Susceptibility | 100- to 1,000-fold decrease | nih.gov |

| Viral Fitness | Reduced by 4-8% in vivo | asm.org |

| Replication Capacity | Decreased | nih.govresearchgate.net |

| Reverse Transcriptase Processivity | Reduced | mdpi.comresearchgate.net |

The M184V mutation does not confer broad cross-resistance to all other NRTIs. nih.gov In fact, its presence can lead to a phenomenon known as "hypersusceptibility," where the virus becomes more sensitive to certain other NRTIs. jwatch.orgmdpi.com Specifically, the M184V mutation has been shown to increase the in vitro susceptibility of HIV-1 to zidovudine (B1683550) (AZT), stavudine (B1682478) (d4T), and tenofovir. jwatch.orgmdpi.comresearchgate.net This is a clinically important interaction, as it suggests that lamivudine may still have a role in combination therapy even after the development of resistance, by potentiating the activity of other drugs. researchgate.net However, the M184V mutation does confer low-level resistance to abacavir (B1662851) and didanosine. nih.gov

Genetic Basis of Resistance in HBV

The primary mechanism of lamivudine resistance in HBV is analogous to that in HIV-1, involving mutations in a highly conserved region of the viral polymerase. Specifically, resistance is associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the C domain of the reverse transcriptase. nih.govresearchgate.netwikipedia.org The most common mutations involve the substitution of methionine at position 204 with either isoleucine (rtM204I) or valine (rtM204V). nih.gov

Similar to the M184V mutation in HIV-1, these YMDD motif mutations reduce the replication efficiency of HBV. nih.govnih.gov To overcome this, compensatory mutations often emerge in the B domain of the reverse transcriptase. The most frequently observed compensatory mutation is rtL180M, a substitution of leucine (B10760876) with methionine at position 180. nih.govnih.govnatap.orgviralhepatitisjournal.orgviralhepatitisjournal.org The rtL180M mutation, when present with rtM204V, can partially restore the replication capacity of the virus. nih.gov Another compensatory mutation that can occur is rtV173L. nih.gov

The pattern of these mutations can vary. For instance, the rtM204V mutation is almost always found in combination with the rtL180M mutation. In contrast, the rtM204I mutation can occur alone or in combination with rtL180M. nih.gov The cumulative incidence of lamivudine resistance in patients with chronic hepatitis B can reach over 50% after three years of monotherapy. nih.gov

| Mutation Type | Mutation | Domain | Function | References |

|---|---|---|---|---|

| Primary Resistance | rtM204I | C (YMDD motif) | Confers lamivudine resistance | nih.govnih.gov |

| rtM204V | ||||

| Compensatory | rtL180M | B | Restores viral replication fitness | nih.govnih.gov |

| rtV173L |

Impact on HBV Replication Capacity and Clinical Outcomes

The emergence of lamivudine-resistant Hepatitis B Virus (HBV) is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the C domain of the viral polymerase. nih.govijmm.ir The most common of these are the rtM204V and rtM204I mutations. nih.gov These genetic alterations, while conferring resistance to lamivudine, concurrently impact the virus's fundamental ability to replicate.

In many cases, these resistant mutants exhibit a decreased replication capacity compared to the wild-type virus. nih.govnih.gov This reduced "viral fitness" often results in lower serum HBV DNA levels in patients after the emergence of resistance, as compared to their pre-treatment levels. nih.govresearchgate.net However, compensatory mutations, such as rtL180M and rtV173L, are frequently co-selected. nih.govmdpi.com These secondary mutations can help to restore the replication efficiency that was lost due to the primary resistance mutation. nih.govmdpi.com The rtL180M/M204V double mutation is a frequently observed pattern in patients with lamivudine resistance. nih.gov

Despite the often-reduced replication capacity of resistant strains, the clinical consequences can still be significant. The reappearance and rise in HBV DNA levels, known as virological breakthrough, is a hallmark of developing resistance. nih.gov This can lead to a flare-up of hepatitis, characterized by elevated liver transaminases. nih.gov While some studies suggest that long-term outcomes like seroconversion can still improve despite the emergence of resistance, others have associated the development of these mutations with worsening liver histology over time. nih.gov In patients who have undergone liver transplantation for HBV-related disease, the emergence of lamivudine resistance can lead to disease progression and even graft failure. nih.govresearchgate.net

| Primary Mutation | Associated Compensatory Mutations | Impact on Replication Capacity | Clinical Manifestations |

| rtM204V/I | rtL180M, rtV173L, L80V/I | Reduced compared to wild-type | Virological breakthrough |

| Partially restored by compensatory mutations | Alanine transaminase (ALT) flares | ||

| Potential for worsening liver histology | |||

| Risk of disease progression post-transplant |

Evolution of Resistant Viral Strains During Prolonged Therapy (Genotypic Succession)

During long-term monotherapy with lamivudine, the HBV viral population within a patient does not remain static. Instead, it undergoes a dynamic evolution, a process termed genotypic succession. nih.govnih.gov This involves a sequential and often stepwise accumulation of mutations that confer increasing levels of resistance and restore viral fitness.

Initially, treatment suppresses the dominant wild-type virus. However, under the selective pressure of the drug, pre-existing or newly arising resistant variants begin to be selected and amplified. elsevier.es The incidence of resistance increases with the duration of therapy, reaching over 50% after three years of treatment. nih.govnih.gov

The evolutionary pathway of resistance often begins with the appearance of a single mutation, typically rtM204I or rtM204V. nih.govoup.com Studies have observed that the rtM204I mutation can sometimes act as a temporal intermediate. oup.com Over time, this can be followed by the addition of compensatory mutations, such as rtL180M. asm.org Research has documented the genotypic succession from a single rtM204I mutation to a double rtM204I/rtL180M mutation, or from rtL180M to the double mutation rtM204V/rtL180M. nih.gov These double-mutant strains, such as rtM204V/rtL180M, often become the stable, predominant viral population during continued therapy. nih.gov This succession reflects a process of viral adaptation, where the virus not only escapes the antiviral drug but also enhances its replication capacity in the presence of the drug. nih.govmdpi.com

| Stage of Therapy | Dominant Viral Population | Key Mutations |

| Baseline (Pre-treatment) | Wild-type HBV | None |

| Initial Breakthrough | Mixed population or single mutant | rtM204I or rtM204V |

| Prolonged Therapy | Double mutant strains | rtM204V/rtL180M or rtM204I/rtL180M |

Lamivudine in Combination Antiviral Therapy

Rationale for Combination Therapy in HIV and HBV Infections

The primary rationale for using combination therapy in treating HIV and HBV is to prevent the emergence of drug resistance. myhivteam.comfrontiersin.org Both HIV, a retrovirus, and HBV, a hepadnavirus, exhibit high rates of replication and genetic mutation. nih.gov Monotherapy, or the use of a single antiviral agent, can lead to the rapid selection of drug-resistant viral strains, rendering the treatment ineffective. nih.gov For instance, with lamivudine (B182088) monotherapy for HBV, resistance can develop in 15% to 30% of individuals after one year, rising to 70% after five years. nih.gov

Combination therapy, often referred to as HAART (Highly Active Antiretroviral Therapy) in the context of HIV, utilizes multiple drugs that target different stages of the viral life cycle. nih.gov This multi-pronged attack suppresses viral replication more effectively and makes it significantly more difficult for the virus to develop mutations that can overcome the effects of all the drugs simultaneously. wikipedia.org For patients with HIV/HBV coinfection, treatment regimens should include agents that possess dual activity against both viruses to prevent HIV resistance. frontiersin.orgoup.com The success of combination therapy for HIV has served as a model for this strategy in managing chronic HBV. nih.gov

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), functions as a DNA chain terminator. wikipedia.orgnih.gov After being phosphorylated intracellularly to its active triphosphate form, it competes with natural nucleosides for incorporation into viral DNA by the reverse transcriptase enzyme. drugbank.comasm.org This action halts the elongation of the viral DNA chain, thereby inhibiting viral replication. wikipedia.orgdrugbank.com By combining lamivudine with other drugs that have different mechanisms of action, a more potent and durable antiviral response is achieved.

Synergistic Effects with Other Antiretroviral Agents (e.g., Zidovudine (B1683550), Abacavir (B1662851), Dolutegravir)

Lamivudine exhibits synergistic activity when combined with other antiretroviral drugs, meaning the combined effect is greater than the sum of their individual effects. This synergy is crucial for potent viral suppression and delaying resistance.

With Zidovudine: The combination of lamivudine and zidovudine (AZT) is highly synergistic. wikipedia.org In vitro studies have demonstrated that this combination works together to prevent mutations in the HIV virus that can lead to drug resistance. wikipedia.org Lamivudine treatment has also been shown to restore zidovudine sensitivity in HIV strains that had previously developed resistance to it. wikipedia.orgfda.gov Clinical trials have confirmed this benefit, showing that combination therapy with lamivudine and zidovudine leads to greater and more sustained increases in CD4+ cell counts and greater decreases in plasma HIV-1 RNA levels compared to treatment with either drug alone. nih.govnih.gov

With Abacavir: Lamivudine and abacavir are both NRTIs that share a similar mechanism of action, resulting in DNA chain termination. nih.gov When used together, they form a potent backbone for cART regimens. nih.gov This combination is effective in suppressing viral load and improving immune function. amberlife.net

With Dolutegravir (B560016): Dolutegravir, an integrase strand transfer inhibitor (INSTI), has a different mechanism of action than lamivudine. medlineplus.gov The combination of dolutegravir and lamivudine has proven to be a highly effective two-drug regimen for both treatment-naïve and virologically suppressed individuals. aidsmap.comeatg.org This potent combination maintains viral suppression effectively, offering a simplified regimen with a high barrier to resistance. aidsmap.comaidsmap.com Real-world studies have confirmed the efficacy and tolerability of this dual therapy. eatg.orgnih.gov

Table 1: Synergistic Combinations with Lamivudine

| Combined Agent | Drug Class | Observed Synergistic Effect |

|---|---|---|

| Zidovudine | NRTI | Enhanced viral suppression, delayed emergence of zidovudine resistance, and restoration of zidovudine sensitivity. wikipedia.orgfda.govnih.gov |

| Abacavir | NRTI | Forms a potent and effective NRTI backbone for combination antiretroviral therapy. nih.govnih.govamberlife.net |

| Dolutegravir | INSTI | Highly effective two-drug regimen for maintaining long-term viral suppression with a high barrier to resistance. aidsmap.comeatg.orgaidsmap.com |

Research on Fixed-Dose Combinations and Their Pharmacological Implications

The development of fixed-dose combinations (FDCs), where two or more antiretroviral drugs are co-formulated into a single tablet, has been a significant advancement in HIV treatment. FDCs simplify treatment regimens, which can lead to better patient adherence and, consequently, improved clinical outcomes. amberlife.net

Pharmacologically, FDCs must demonstrate bioequivalence to their individual components administered separately. nih.gov Studies have confirmed that FDCs containing lamivudine achieve comparable drug concentrations and suppression of plasma HIV RNA as the individual pills. nih.gov Lamivudine itself is rapidly absorbed, with a bioavailability of over 80%, and its absorption is not significantly affected by food. wikipedia.orgnih.gov Its pharmacokinetic profile supports its inclusion in once-daily FDC regimens. nih.govnih.gov

Several FDCs containing lamivudine are widely used in clinical practice. Research on these combinations focuses on their pharmacokinetic properties, efficacy, and ability to provide convenient and effective treatment options. For example, population pharmacokinetic modeling of the dolutegravir/lamivudine FDC supports its use in adults without the need for dose adjustments based on factors like weight or renal function. asm.org

Table 2: Key Fixed-Dose Combinations Containing Lamivudine

| Fixed-Dose Combination Name | Constituent Compounds | Therapeutic Use |

|---|---|---|

| Combivir | Lamivudine, Zidovudine | HIV-1 Infection wikipedia.orgmedlineplus.gov |

| Epzicom / Kivexa | Lamivudine, Abacavir | HIV-1 Infection wikipedia.orgaidsmap.com |

| Trizivir | Lamivudine, Zidovudine, Abacavir | HIV-1 Infection wikipedia.org |

| Triumeq | Lamivudine, Abacavir, Dolutegravir | HIV-1 Infection aidsmap.com |

| Dovato | Lamivudine, Dolutegravir | HIV-1 Infection aidsmap.com |

| Delstrigo | Lamivudine, Doravirine, Tenofovir Disoproxil Fumarate | HIV-1 Infection aidsmap.com |

The pharmacological implication of these FDCs is the provision of a complete or near-complete treatment regimen in a single pill, which reduces pill burden and simplifies the management of HIV infection. amberlife.netresearchgate.net

Novel Therapeutic Applications and Mechanistic Insights

Research on Lamivudine's Potential in Neurodegenerative Diseases

Lamivudine (B182088) is being explored for its neuroprotective effects, with studies focusing on its impact on the underlying mechanisms of neurodegeneration.

A growing body of evidence suggests that the dysregulation of transposable elements, particularly retrotransposons like LINE-1, may contribute to the pathology of neurodegenerative diseases such as Alzheimer's. mdpi.com As the body ages, mechanisms that typically suppress these "jumping genes" can become less effective, leading to increased retrotransposon activity. alzdiscovery.org This activity can contribute to genomic instability and trigger an inflammatory response that is characteristic of many age-related conditions. brown.edubrowndailyherald.com

Lamivudine, as a nucleoside reverse transcriptase inhibitor (NRTI), has been shown to block the activity of the reverse transcriptase enzyme, which is essential for the replication of retrotransposons. browndailyherald.combjmo.be The proposed neuroprotective mechanisms of Lamivudine in the context of Alzheimer's disease include:

Reduction of Inflammation: The activation of retrotransposons can trigger a type-1 interferon immune response, which contributes to chronic inflammation, a key feature of neurodegeneration. alzdiscovery.org Studies have shown that Lamivudine can decrease this interferon response and reduce inflammation. brown.edu In a mouse model of Down syndrome, a condition with a genetic link to Alzheimer's, Lamivudine treatment rescued the expression of important candidate genes like App and Ets2. nih.gov

Decreased Senescence-Associated Secretory Phenotype (SASP): Cellular senescence is a state of irreversible cell cycle arrest that is associated with aging. Senescent cells release a mixture of pro-inflammatory molecules known as SASP. Lamivudine has been found to reduce SASP, which may contribute to its neuroprotective effects. alzdiscovery.org

Research in both animal models and human subjects has provided encouraging results regarding Lamivudine's potential to impact biomarkers of neurodegeneration and improve cognitive function.

A pilot, open-label study involving 12 participants with mild cognitive impairment investigated the effects of Lamivudine over a six-month period. uthscsa.edubiggsinstitute.org The study was designed to assess safety and feasibility, but researchers also observed significant improvements in two markers of neurodegeneration and a reduction in inflammation. biggsinstitute.org

In preclinical studies, Lamivudine has demonstrated notable effects. In a mouse model of Down syndrome, which often involves early-onset Alzheimer's-like pathology, treatment with Lamivudine mitigated cognitive and behavioral deficits. alzdiscovery.orgmedindia.net Furthermore, in P301S transgenic mice, an animal model for tauopathies like Alzheimer's disease, Lamivudine administration led to a decrease in key pathological markers including tau phosphorylation, inflammation, and neuronal death, as well as a reduction in hippocampal atrophy. mdpi.com These mice also showed improved motor function and short-term memory. mdpi.com

| Preclinical and Clinical Study Highlights for Lamivudine in Neurodegeneration | |

| Study Type | Key Findings |

| Human Pilot Study (Mild Cognitive Impairment) | - Significant improvement in two markers of neurodegeneration. biggsinstitute.org- Reduction in inflammation. biggsinstitute.org |

| Mouse Model (Down Syndrome) | - Mitigated behavioral and cognitive deficits. alzdiscovery.org- Rescued expression of Down syndrome candidate genes (App, Ets2). nih.gov |

| Mouse Model (Tauopathy - P301S) | - Decreased tau phosphorylation, inflammation, neuronal death, and hippocampal atrophy. mdpi.com- Attenuated motor deficits and improved short-term memory. mdpi.com |

Investigations into Ocular Diseases

Lamivudine is also being investigated for its therapeutic potential in ocular diseases, particularly those with an inflammatory component.

A randomized clinical trial has shown promising results for Lamivudine as an oral treatment for diabetic macular edema (DME), a common complication of diabetes that can lead to vision loss. medpath.comvirginia.edu In this study, 24 adults with DME were randomly assigned to receive either Lamivudine or a placebo for four weeks, after which all participants received intravitreal bevacizumab injections. virginia.edupiemagazine.org

The results were significant. After four weeks, before any injections were administered, the group receiving Lamivudine showed an average improvement of 9.8 letters on a standard eye chart, while the placebo group experienced a decrease of 1.8 letters. medpath.compiemagazine.org One month after the bevacizumab injections, the Lamivudine group had a total improvement of 16.9 letters, compared to a 5.3-letter improvement in the placebo group. virginia.eduophthalmologytimes.com These findings suggest that Lamivudine may be effective both on its own and in combination with existing treatments. ophthalmologytimes.com

| Visual Acuity Outcomes in DME Clinical Trial | |

| Time Point | Mean Change in Visual Acuity (Letters) |

| 4 Weeks (Lamivudine/Placebo only) | |

| Lamivudine Group | +9.8 letters piemagazine.org |

| Placebo Group | -1.8 letters piemagazine.org |

| 8 Weeks (4 weeks post-bevacizumab injection) | |

| Lamivudine + Bevacizumab Group | +16.9 letters piemagazine.org |

| Placebo + Bevacizumab Group | +5.3 letters piemagazine.org |

The therapeutic effect of Lamivudine in DME is believed to be linked to its ability to inhibit inflammasomes. ophthalmologytimes.compowershealth.org Inflammasomes are protein complexes within the immune system that, when activated, trigger inflammatory responses. powershealth.org The NLRP3 inflammasome, in particular, has been implicated in the development of DME by driving pathological inflammation in the retina. bioengineer.org

Research has shown that Lamivudine can block the activity of the NLRP3 inflammasome. bioengineer.orgnih.gov This action is distinct from its function as a reverse transcriptase inhibitor. virginia.edu By targeting this inflammatory pathway, Lamivudine may help to reduce the fluid buildup and damage in the macula that characterize DME. powershealth.org Studies have also indicated that Lamivudine can suppress the expression of pro-inflammatory cytokines like IL-18 and IL-1β in retinal pigment epithelium (RPE) cells, which are induced by the accumulation of Alu RNA, a process that activates the NLRP3 inflammasome. nih.govresearchgate.net

Researchers are also developing a safer version of Lamivudine, known as K9, which is designed to block inflammasomes without the potential side effects of the original drug. virginia.edupowershealth.org

Exploratory Research in Aging-Related Conditions and Cancer

The mechanisms of action identified for Lamivudine in neurodegenerative and ocular diseases have prompted further research into its potential applications in other aging-related conditions and cancer.

In the context of aging, Lamivudine's ability to inhibit retrotransposon activity and reduce the associated inflammation is a key area of interest. alzdiscovery.orgbrown.edu As increased transposition is considered a consequence of aging, Lamivudine's mechanism may have broader implications for mitigating age-related decline. alzdiscovery.org Studies in mice have shown that treatment with Lamivudine can reduce signs of fat and muscle loss, as well as kidney scarring. brown.edu

Modulation of Transposition, Senescence-Associated Secretion Phenotype (SASP), and Inflammation

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potential beyond its established antiviral role, with emerging research highlighting its capacity to modulate fundamental cellular processes linked to aging and chronic inflammation. brown.edu This activity stems from its ability to inhibit the reverse transcriptase activity of endogenous retrotransposons, particularly the Long Interspersed Nuclear Element-1 (LINE-1 or L1). plos.orgugr.es L1 elements are mobile DNA sequences that constitute a significant portion of the human genome. nih.gov While typically silenced, they can become active and replicate during cellular senescence, an age-related state of irreversible cell cycle arrest. brown.edunih.gov

The replication of L1 retrotransposons in senescent cells results in the accumulation of L1 DNA copies in the cytoplasm. brown.edunih.gov This cytoplasmic DNA is detected by the innate immune system through pathways like the cGAS-STING pathway, triggering an antiviral-like interferon response. brown.edunih.gov This response is a key driver for the development and reinforcement of the Senescence-Associated Secretory Phenotype (SASP). brown.edu The SASP is characterized by the secretion of a complex mixture of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and proteases from senescent cells, which contributes to the chronic, low-grade inflammation observed in aging, often termed "inflammaging". nih.govmdpi.comnih.gov

Research has shown that by inhibiting L1 reverse transcriptase, lamivudine can intervene in this cascade. In studies using senescent human cells and aged mice, lamivudine treatment was found to decrease the interferon response and reduce the inflammatory components of the late-stage SASP. brown.edu This modulation of the SASP, in turn, leads to a tangible reduction in systemic and tissue-specific inflammation. brown.edunih.gov For instance, treating aged mice with lamivudine for as little as two weeks reduced markers of both the interferon response and inflammation. brown.edu Longer-term treatment over six months also mitigated age-related signs of muscle and fat loss and kidney scarring. brown.edu It is important to note that lamivudine does not prevent cells from entering senescence or eliminate existing senescent cells, but rather suppresses their pro-inflammatory secretory activity. brown.eduresearchgate.net

The inhibition of L1 retrotransposition by lamivudine has been quantified in vitro, demonstrating its dose-dependent effect. plos.org These findings position lamivudine as a potential therapeutic agent for age-associated disorders driven by chronic inflammation, such as frailty, arthritis, and certain neurodegenerative diseases where retrotransposon activity is implicated. brown.edunih.govnih.gov

Table 1: Research Findings on Lamivudine's Modulation of Transposition, SASP, and Inflammation

| Area of Investigation | Model/System | Key Findings | Reference |

|---|---|---|---|

| L1 Retrotransposition | In vitro LINE-1 reporter assay | Lamivudine inhibited LINE-1 retrotransposition with an IC50 value of 1.12 µM. | plos.org |

| SASP & Interferon Response | Senescent human cells | Lamivudine decreased the interferon response and the late-stage SASP without killing senescent cells. | brown.edu |

| Age-Associated Inflammation | 26-month-old mice | Two-week treatment with lamivudine reduced evidence of interferon response and inflammation. | brown.edu |

| Age-Related Tissue Degeneration | 20-month-old mice | Six-month treatment with lamivudine reduced signs of fat/muscle loss and kidney scarring. | brown.edu |

| SASP Suppression | Mouse models | Lamivudine was shown to repress the SASP by inhibiting the activation of LINE-1 elements, improving aspects of mouse health. | researchgate.net |

Effects on Insulin (B600854) Resistance and Inflammasome Activation in Metabolic Disorders

Emerging evidence suggests that lamivudine may have beneficial effects in the context of metabolic disorders by targeting pathways of sterile inflammation. nih.gov Chronic low-grade inflammation, often termed "metaflammation," is a recognized driver in the development of insulin resistance and type 2 diabetes. sygnaturediscovery.come-jcpp.org A key player in this process is the inflammasome, a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govmdpi.com

Research indicates a potential role for NRTIs, including lamivudine, in mitigating inflammasome activation and improving insulin sensitivity. nih.gov Studies have shown that in a mouse model of diet-induced obesity, lamivudine treatment improved glucose tolerance and insulin sensitivity. nih.gov This improvement was associated with a reduction in inflammasome activation in adipose tissue and skeletal muscle, as evidenced by decreased levels of IL-1β and IL-18. nih.gov Notably, these metabolic benefits occurred without significant changes in body weight, suggesting a direct effect on inflammatory and metabolic pathways. nih.gov

The mechanism may be linked to the dysregulation of other mobile genetic elements, such as short interspersed nuclear elements (SINEs), including Alu RNAs in humans. nih.gov In diabetic cells and mice, levels of inflammasome-activating SINE transcripts are elevated, while the SINE-catabolizing enzyme DICER1 is reduced. nih.gov NRTIs can block inflammasome activation by these stimuli. nih.gov In human cell models, lamivudine was shown to restore insulin sensitivity in adipocytes and myocytes from type 2 diabetic donors and to prevent the induction of insulin resistance in cells from non-diabetic donors. nih.gov

The activation of the NLRP3 inflammasome, in particular, is linked to obesity-induced insulin resistance. mdpi.comrndsystems.com Danger signals associated with metabolic stress, such as excess fatty acids, can trigger NLRP3 activation in immune and metabolic cells. mdpi.comrndsystems.com The resulting IL-1β secretion can directly impair insulin signaling pathways, for example, by altering the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). mdpi.comresearchgate.net By inhibiting inflammasome activation, lamivudine can interrupt this cycle, thereby helping to preserve insulin sensitivity. nih.gov These findings suggest a novel application for repurposing lamivudine in the prevention or treatment of metabolic diseases like type 2 diabetes. nih.gov

Table 2: Research Findings on Lamivudine's Effects in Metabolic Disorders

| Area of Investigation | Model/System | Key Findings | Reference |

|---|---|---|---|

| Insulin Sensitivity | Diabetic and non-diabetic human adipocytes and myocytes | Restored insulin sensitivity in diabetic cells and prevented insulin resistance in non-diabetic cells. | nih.gov |

| Glucose Metabolism | High-fat diet-fed mice | Improved glucose tolerance and insulin sensitivity. | nih.gov |

| Inflammasome Activation | High-fat diet-fed mice (adipose tissue and skeletal muscle) | Inhibited the increase in IL-1β and IL-18 protein levels. | nih.gov |

| Mechanism | Human cells, mice | Associated with reduced inflammasome activation; linked to dysregulation of mobile genetic elements (SINEs). | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Lamivudine, (+/-)-trans- |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-18 (IL-18) |

Research Methodologies and Approaches for Lamivudine Studies

In Vitro Assays for Antiviral Activity and Resistance Profiling

In vitro assays are fundamental in determining the antiviral efficacy of lamivudine (B182088) and understanding the mechanisms of viral resistance. These laboratory-based tests provide initial data on how the compound interacts with viruses at a cellular level.

One common method involves infecting cell cultures, such as MT-2 or MT-4 cells, with viral isolates, including both wild-type and drug-resistant strains. asm.orgnih.gov The antiviral effect is then measured by assessing the inhibition of viral replication, often through the quantification of viral proteins like HBsAg or by observing the cytopathic effect of the virus on the cells. asm.orgnih.gov The concentration of lamivudine that inhibits viral replication by 50% (IC50) is a key parameter derived from these assays. For instance, in vitro studies have shown that lamivudine's IC50 against lamivudine-resistant Hepatitis B Virus (HBV) can increase significantly, indicating a decrease in susceptibility. nih.gov

Resistance profiling is a critical component of in vitro analysis. This involves selecting for drug-resistant viral mutants by culturing the virus in the presence of increasing concentrations of lamivudine. The genetic mutations responsible for resistance, such as the M184V mutation in the reverse transcriptase gene of HIV-1, can then be identified and characterized. asm.org These studies have revealed that while the M184V mutation confers high-level resistance to lamivudine, it can also decrease the replicative fitness of the virus. researchgate.net Furthermore, in vitro assays are used to evaluate the activity of lamivudine in combination with other antiretroviral agents to assess for synergistic, additive, or antagonistic effects. nih.gov

Table 1: Key In Vitro Assay Parameters for Lamivudine

| Parameter | Description | Example Application |

| IC50 | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. | Determining the potency of lamivudine against different viral strains. |

| Resistance Mutations | Genetic alterations in the virus that reduce its susceptibility to a drug. | Identifying mutations like M184V in HIV-1 that confer resistance to lamivudine. |

| Viral Fitness | The replicative capacity of a virus in a given environment. | Assessing the impact of resistance mutations on the virus's ability to replicate. |

| Combination Effects | The outcome of using two or more drugs together (synergy, additivity, antagonism). | Evaluating the efficacy of lamivudine when co-administered with other antiretrovirals. |

Cell-Based Models for Intracellular Pharmacology and Metabolism

Cell-based models are crucial for elucidating the intracellular journey of lamivudine, from its entry into the cell to its conversion into the active triphosphate form. clinpgx.org These models, often utilizing cell lines like HepG2 (a human liver cancer cell line) or peripheral blood mononuclear cells (PBMCs), allow researchers to study the enzymes and pathways involved in lamivudine's metabolism. asm.orgnih.gov

Lamivudine is a prodrug, meaning it must be phosphorylated intracellularly to its active metabolite, lamivudine-5'-triphosphate (3TC-TP). researchgate.net Cell-based assays are used to quantify the intracellular concentrations of lamivudine and its phosphorylated metabolites (lamivudine monophosphate, diphosphate (B83284), and triphosphate). nih.govnih.gov This is often achieved using techniques like high-performance liquid chromatography (HPLC).

Studies using these models have shown that the phosphorylation of lamivudine is a saturable process, and there is a rapid equilibrium between the different phosphate (B84403) forms. nih.gov Furthermore, these models are used to investigate potential drug-drug interactions at the intracellular level. For example, researchers can assess whether other drugs enhance or inhibit the phosphorylation of lamivudine, which could impact its antiviral efficacy. nih.gov The ratio of the active triphosphate form (3TC-TP) to the endogenous competing molecule, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), is a critical determinant of lamivudine's inhibitory effect on viral reverse transcriptase. nih.gov

Animal Models in Preclinical Research

Animal models play a vital role in the preclinical evaluation of lamivudine, bridging the gap between in vitro studies and human clinical trials. These models allow for the assessment of the drug's efficacy, pharmacokinetics, and safety in a living organism.

For Hepatitis B Virus (HBV) research, the woodchuck and duck models are particularly valuable. taylorandfrancis.comprinceton.edu The woodchuck hepatitis virus (WHV) is closely related to human HBV and causes a similar pattern of liver disease in woodchucks, making it an excellent model for studying chronic hepatitis and the effects of antiviral therapies. taylorandfrancis.comnih.gov Similarly, the duck hepatitis B virus (DHBV) model is used to investigate the viral life cycle and the impact of antiviral agents. researchgate.net Preclinical studies in these models have been instrumental in demonstrating the in vivo efficacy of lamivudine in suppressing hepadnaviral replication.

While mouse models are generally not susceptible to HBV infection, transgenic mice that express HBV genes have been developed to study specific aspects of the viral life cycle and pathogenesis. princeton.eduresearchgate.net These models can be used to evaluate the effects of lamivudine on viral gene expression and replication.

Clinical Trial Designs and Biomarker Research

Clinical trials are essential for establishing the safety and efficacy of lamivudine in humans. Various trial designs are employed to answer specific research questions.

Pilot studies are small-scale initial studies designed to assess the feasibility, safety, and potential efficacy of a new treatment. A pilot study of lamivudine withdrawal in patients with lamivudine-resistant HIV-1 was conducted to assess its potential antiviral activity. researchgate.net

Randomized controlled trials (RCTs) are considered the gold standard for clinical research. In these trials, participants are randomly assigned to receive either the investigational drug (lamivudine) or a control (placebo or another standard treatment). The TANGO and SALSA trials were RCTs that evaluated the switch to a dolutegravir (B560016) plus lamivudine regimen in virologically suppressed individuals with HIV-1. nih.gov

Open-label studies are trials in which both the researchers and participants know which treatment is being administered. An open-label study was designed to assess the efficacy of lamivudine in adult patients in Iran with HBeAg-negative chronic hepatitis B. clinicaltrials.gov

Biomarker research is an integral part of clinical trials for lamivudine. Biomarkers are measurable indicators of a biological state or condition. In the context of lamivudine therapy, key biomarkers include:

Viral load: The amount of virus in the blood, which is a primary endpoint for assessing antiviral efficacy.

CD4+ cell count: A measure of immune system health in HIV-infected individuals.

Inflammatory and atherogenesis biomarkers: Molecules like soluble CD14 (sCD14) and interleukin-6 (IL-6) are monitored to assess the impact of treatment on inflammation and the risk of atherosclerosis. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling and Population Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical techniques used to describe the relationship between drug dosage, concentration in the body over time (PK), and the resulting effect (PD). These models are crucial for optimizing dosing regimens and understanding variability in drug response among individuals.

Population PK studies analyze data from a large group of patients to identify factors that influence drug absorption, distribution, metabolism, and excretion. nih.gov For lamivudine, population PK analyses have utilized nonlinear mixed-effect modeling (NONMEM) to estimate key parameters like oral clearance (CL/F) and volume of distribution (V/F). nih.govpage-meeting.org These studies have shown that factors such as creatinine (B1669602) clearance and body weight can significantly influence lamivudine's clearance. nih.gov

Different compartmental models, such as one-compartment or two-compartment models, have been used to describe the pharmacokinetics of lamivudine depending on the study population and sampling schedule. columbia.eduasm.org Bayesian population analysis is a statistical method that can be used to combine prior information (e.g., from in vitro or preclinical studies) with clinical data to refine PK models. nih.gov This approach has been used to develop models that link lamivudine's systemic kinetics with its intracellular metabolism. nih.gov

Table 2: Pharmacokinetic Parameters of Lamivudine from Population Studies

| Parameter | Description | Typical Estimated Value | Influencing Factors |

| CL/F (Oral Clearance) | The rate at which the drug is removed from the body after oral administration. | ~25.1 L/h | Creatinine clearance, weight |

| V/F (Volume of Distribution) | The apparent volume into which the drug distributes in the body. | ~128 L | Not significantly influenced by common covariates |

| ka (Absorption Rate Constant) | The rate at which the drug is absorbed from the gut into the bloodstream. | ~4.65 h⁻¹ | - |

Future Directions in Lamivudine Research

Elucidating Uncharacterized Metabolites and Pathways

While the primary metabolic fate of lamivudine (B182088) is relatively well-understood, future research will likely focus on identifying any minor or previously uncharacterized metabolites and further detailing the enzymatic pathways involved. Lamivudine undergoes limited metabolism in humans, with the main route of elimination being renal excretion of the unchanged drug. drugbank.comnih.gov The only identified metabolite of significance is the trans-sulfoxide metabolite, a product of biotransformation catalyzed by sulfotransferases. drugbank.com Approximately 5% of a given dose is converted to this inactive metabolite in individuals with normal renal function. nih.gov

However, the intracellular metabolism of lamivudine to its active form, lamivudine triphosphate (3TC-TP), involves a series of phosphorylation steps mediated by host cell kinases. nih.govclinpgx.org Lamivudine is first phosphorylated to lamivudine monophosphate (3TC-MP) by deoxycytidine kinase. Subsequently, cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase converts 3TC-MP to lamivudine diphosphate (B83284) (3TC-DP). Finally, 3'-phosphoglycerate kinase or nucleoside diphosphate kinase catalyzes the formation of the active 3TC-TP. clinpgx.org Research into the potential for inter-individual variability in the activity of these kinases could provide insights into differing responses to lamivudine therapy.

Future investigations may also explore whether lamivudine undergoes any other minor metabolic transformations, particularly in specific patient populations or under conditions of polypharmacy. Advanced analytical techniques could be employed to screen for novel metabolites in urine and plasma. A deeper understanding of these pathways could help to explain idiosyncratic drug reactions or unexpected drug-drug interactions.

Table 1: Key Enzymes in the Intracellular Activation of Lamivudine

| Step | Precursor | Product | Key Enzyme(s) |

| 1 | Lamivudine (3TC) | Lamivudine monophosphate (3TC-MP) | Deoxycytidine kinase |

| 2 | Lamivudine monophosphate (3TC-MP) | Lamivudine diphosphate (3TC-DP) | Cytidine monophosphate/deoxycytidine monophosphate kinase |

| 3 | Lamivudine diphosphate (3TC-DP) | Lamivudine triphosphate (3TC-TP) | 3'-phosphoglycerate kinase or Nucleoside diphosphate kinase |

Further Exploration of Non-Antiviral Therapeutic Potentials

Recent research has unveiled promising non-antiviral applications for lamivudine, particularly in the field of oncology. Several studies have investigated its potential as an anti-cancer agent, building on the observation that reverse transcriptase activity is implicated in the proliferation of some cancer cells. thecrimson.combjmo.beharvard.edu

One area of significant interest is in the treatment of metastatic colorectal cancer. thecrimson.combjmo.beharvard.edu Preclinical studies demonstrated that lamivudine could induce DNA damage and an interferon response in colorectal cancer cells, suggesting it triggers an inflammatory response within the tumor. bjmo.beharvard.edu A phase 2 clinical trial involving patients with metastatic colorectal cancer who had progressed on multiple prior treatments found that lamivudine monotherapy resulted in disease stability in over 25% of participants. thecrimson.combjmo.beharvard.edu While tumor shrinkage was not observed, these findings are encouraging and suggest that lamivudine could be repurposed as an anti-cancer therapy. bjmo.beharvard.edu

Lamivudine is also being explored in combination with standard chemoimmunotherapy for extensive-stage small cell lung cancer. cancer.gov The rationale is that lamivudine may help to reduce the development of drug resistance in tumor cells. cancer.gov

Furthermore, lamivudine has been shown to sensitize cancer cells to chemotherapy and is used to prevent the reactivation of Hepatitis B virus in cancer patients undergoing chemotherapy. nih.govfrontiersin.org There is also evidence to suggest that lamivudine and similar analogues may have a role in cancer prevention in patients with chronic hepatitis B or HIV infections. nih.govfrontiersin.org

Future research will likely focus on:

Expanding clinical trials: Conducting larger and more robust clinical trials to evaluate the efficacy of lamivudine, both as a monotherapy and in combination with other anti-cancer agents, across a wider range of cancer types.

Mechanistic studies: Further elucidating the precise mechanisms by which lamivudine exerts its anti-cancer effects.

Biomarker identification: Identifying biomarkers that can predict which patients are most likely to respond to lamivudine therapy.

Advanced Pharmacogenomic and Personalized Medicine Approaches

The field of pharmacogenomics holds significant promise for optimizing lamivudine therapy by identifying genetic factors that influence its efficacy and disposition. While lamivudine is not extensively metabolized by the CYP450 system, its transport into and out of cells is mediated by various drug transporters, and genetic variations in these transporters can impact drug concentrations. clinpgx.orgnih.gov

Lamivudine is a substrate for several uptake and efflux transporters. clinpgx.org For instance, organic cation transporters (OCT1, OCT2, and OCT3) are involved in its cellular uptake. clinpgx.org Studies have shown that genetic polymorphisms in the genes encoding these transporters can affect lamivudine clearance. For example, variants in OCT1 and OCT2 have been associated with decreased intrinsic clearance of lamivudine. nih.gov

Efflux transporters such as ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, and ABCG2 are responsible for pumping lamivudine out of cells. clinpgx.org A single-nucleotide polymorphism (SNP) in the ABCC2 gene has been associated with concentrations of lamivudine triphosphate in peripheral blood mononuclear cells. nih.gov

Personalized medicine approaches aim to leverage this genetic information to tailor lamivudine treatment to individual patients. This could involve:

Genotype-guided dosing: Adjusting lamivudine dosage based on a patient's transporter genotype to achieve optimal drug exposure while minimizing potential toxicities.

Predicting treatment response: Using genetic markers to identify patients who are more or less likely to respond to lamivudine therapy or develop resistance.

Risk stratification: Identifying individuals at higher risk for adverse drug reactions based on their genetic makeup.

Future research in this area will require large-scale clinical studies to validate the associations between genetic variants and clinical outcomes, as well as the development of cost-effective and readily available genetic testing platforms.

Development of Novel Analogs and Delivery Systems

To enhance the therapeutic profile of lamivudine, researchers are actively exploring the development of novel analogs and advanced drug delivery systems. The goals of these efforts include improving efficacy, overcoming drug resistance, reducing side effects, and enhancing patient compliance.

Novel Analogs: The synthesis of new lamivudine analogs focuses on modifying its chemical structure to improve its pharmacological properties. acs.orgresearchgate.net This could involve alterations to the nucleoside base or the sugar moiety to:

Increase affinity for the viral polymerase.

Enhance intracellular phosphorylation to the active triphosphate form.

Reduce susceptibility to resistance mutations.

Improve the safety profile.

Novel Delivery Systems: Advanced drug delivery systems are being designed to optimize the delivery of lamivudine to its target sites. These systems can help to: